N-(3-Methoxypropyl)-1,1,1-trimethylsilanamine
Description
N-(3-Methoxypropyl)-1,1,1-trimethylsilanamine is a silanamine derivative characterized by a trimethylsilyl group bonded to a nitrogen atom, which is further substituted with a 3-methoxypropyl chain. This compound belongs to a broader class of organosilicon amines, which are valued in organic synthesis for their steric bulk, electron-donating properties, and applications in catalysis or as intermediates in pharmaceutical and agrochemical synthesis .
Properties
CAS No. |
920033-56-3 |
|---|---|
Molecular Formula |
C7H19NOSi |
Molecular Weight |
161.32 g/mol |
IUPAC Name |
3-methoxy-N-trimethylsilylpropan-1-amine |
InChI |
InChI=1S/C7H19NOSi/c1-9-7-5-6-8-10(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
QSNPYWUWTFVMHL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN[Si](C)(C)C |
Origin of Product |
United States |
Biological Activity
N-(3-Methoxypropyl)-1,1,1-trimethylsilanamine is a silane compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features a trimethylsilanamine core with a methoxypropyl group, contributing to its unique chemical properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential applications in medicinal chemistry and toxicology.
1. Toxicity and Safety Profile
According to data from the U.S. Environmental Protection Agency (EPA), this compound exhibits certain toxicity profiles that are crucial for evaluating its safety in biological applications. The compound's hazard assessment indicates potential risks associated with human health, particularly concerning inhalation and dermal exposure .
| Endpoint | Value | Source |
|---|---|---|
| Acute Toxicity | Moderate | EPA ToxValDB |
| Skin Irritation | Yes | EPA ToxValDB |
| Eye Irritation | Yes | EPA ToxValDB |
3. Case Studies
A few case studies provide insights into the biological implications of similar silane compounds:
- Study on Silane Derivatives : A study investigated various silane derivatives' effects on bacterial strains. Results showed that certain modifications led to increased antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cancer Research : Research into silane-based compounds has revealed potential anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. While this compound has not been directly tested in this context, its structural similarities to active compounds warrant further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N-(3-Methoxypropyl)-1,1,1-trimethylsilanamine:
N,N-Diisopropyl(trimethyl)silanamine
- Structure : Features a trimethylsilyl group bonded to a nitrogen atom substituted with two isopropyl groups.
- Properties: Higher steric hindrance due to bulky isopropyl groups, reducing nucleophilicity compared to the methoxypropyl analog. Used as a strong, non-nucleophilic base in deprotonation reactions .
- Key Difference : The absence of a methoxy group limits its solubility in polar solvents compared to this compound.
N-(2,2-Diphenylvinylidene)-1,1,1-trimethylsilanamine
- Structure : Contains a trimethylsilyl group attached to a nitrogen atom that is part of a diphenyl-substituted ketene imine system.
- The conjugated vinylidene group enhances electrophilicity, enabling cycloaddition reactions.
- Key Difference : The methoxypropyl derivative lacks the conjugated system, limiting its utility in cycloaddition chemistry.
6-Chloro-N-(3-Methoxypropyl)-N-(1-Methylethyl)-1,3,5-Triazine-2,4-diamine
- Structure : A triazine derivative with a 3-methoxypropyl substituent.
- Applications :
- Key Difference: The triazine core and chlorine substitution distinguish it from the silanamine class, directing its use toward agrochemistry rather than organometallic synthesis.
4-Amino-5-chloro-N-(1-(3-Methoxypropyl)-4-piperidyl)-7-Benzofurancarboxamide
- Structure : A benzofuran carboxamide with a 3-methoxypropyl-piperidine substituent.
- Applications :
- Key Difference : The benzofuran scaffold and piperidine ring contrast with the silanamine’s silicon-centered reactivity.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
